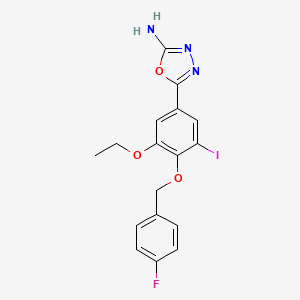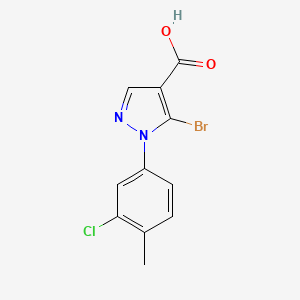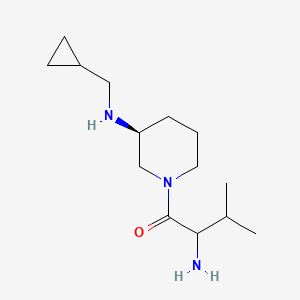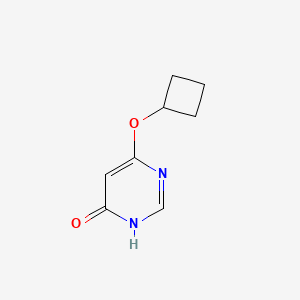
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The presence of iodine makes it a suitable candidate for substitution reactions, such as Suzuki coupling, where the iodine atom is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents such as boronic acids and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the fluorobenzyl group may enhance its binding affinity to certain targets, while the iodine atom can facilitate its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-((4-fluorobenzyl)oxy)benzaldehyde
- 3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoic acid
- 3-Ethoxy-4-((4-fluorobenzyl)oxy)benzonitrile
Uniqueness
What sets 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C17H15FIN3O3 |
|---|---|
Molecular Weight |
455.22 g/mol |
IUPAC Name |
5-[3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodophenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C17H15FIN3O3/c1-2-23-14-8-11(16-21-22-17(20)25-16)7-13(19)15(14)24-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H2,20,22) |
InChI Key |
LKLMZPRNJIHLBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)I)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![N-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B11793294.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)









